Product packaging for Benzamide, 4-nitro-N-(phenylmethoxy)-(Cat. No.:CAS No. 1613-80-5)

Benzamide, 4-nitro-N-(phenylmethoxy)-

Cat. No.: B10941278
CAS No.: 1613-80-5
M. Wt: 272.26 g/mol
InChI Key: IGYAERYHRSHDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Benzamide (B126) Derivatives in Chemical Science

Benzamide and its derivatives represent a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. ontosight.ai This structural motif is a cornerstone in medicinal chemistry, with numerous benzamide-containing compounds being developed as therapeutic agents. ontosight.ai The versatility of the benzamide scaffold allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities.

Researchers have extensively explored benzamide derivatives for their potential as antipsychotic, antiemetic, and prokinetic agents. Furthermore, the introduction of various substituents onto the benzamide structure has yielded compounds with anticonvulsant, anti-inflammatory, analgesic, and antitumor properties. nih.govresearchgate.net The specific biological effects of a benzamide derivative are intricately linked to the nature and position of its substituents on both the benzene ring and the amide nitrogen.

The nitro group (NO₂), in particular, is a common feature in many biologically active molecules. Its strong electron-withdrawing nature can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. mdpi.com Nitro-substituted benzamides have been the subject of numerous studies, with research indicating their potential as antimicrobial and anticancer agents. mdpi.commdpi.com

Scope and Significance of Research on Benzamide, 4-nitro-N-(phenylmethoxy)-

Research into Benzamide, 4-nitro-N-(phenylmethoxy)- specifically focuses on understanding how the combination of a 4-nitro group and an N-phenylmethoxy (benzyloxy) group influences its chemical and biological characteristics. The presence of the benzyloxy group attached to the amide nitrogen is a key structural feature.

While extensive research exists for the broader class of nitrobenzamides, detailed, publicly available studies focusing exclusively on Benzamide, 4-nitro-N-(phenylmethoxy)- are limited. Much of the current understanding of its potential is extrapolated from research on structurally similar compounds. ontosight.ai These related studies suggest that the compound may possess biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. ontosight.ai

The significance of investigating this particular compound lies in its potential to contribute to the development of new therapeutic agents. A thorough characterization of its synthesis, structure, and biological activity is crucial for realizing this potential. The table below provides a summary of key identifiers for this compound.

IdentifierValue
Chemical Name Benzamide, 4-nitro-N-(phenylmethoxy)-
Synonyms N-(Benzyloxy)-4-nitrobenzamide, benzyl (B1604629) 4-nitrobenzhydroxamate
Molecular Formula C₁₄H₁₂N₂O₄
CAS Number 1613-80-5

Detailed Research Findings

Detailed experimental data specifically for Benzamide, 4-nitro-N-(phenylmethoxy)- is not widely available in the public domain. However, general synthetic approaches and expected properties can be inferred from the literature on related benzamide derivatives.

Synthesis: The synthesis of benzamide derivatives typically involves the acylation of an amine with a benzoyl chloride. In the case of Benzamide, 4-nitro-N-(phenylmethoxy)-, a plausible synthetic route would involve the reaction of 4-nitrobenzoyl chloride with O-benzylhydroxylamine. This reaction would likely be carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the 4-nitrophenyl and benzyl groups, as well as a characteristic signal for the methylene (B1212753) protons of the benzyloxy group.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the methylene carbon.

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretch (if any tautomeric form exists), the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the benzamide and benzyloxy moieties.

Crystal Structure: There is no publicly available crystal structure data for Benzamide, 4-nitro-N-(phenylmethoxy)-. X-ray crystallography studies would be required to determine its precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Biological Activity: As previously mentioned, the potential biological activities of Benzamide, 4-nitro-N-(phenylmethoxy)- are largely inferred from studies on analogous compounds. ontosight.ai Research on other nitrobenzamides has shown activity against various microbial strains and cancer cell lines. researchgate.net For instance, some N-substituted 4-nitrobenzamides have demonstrated anticonvulsant activity. nih.gov Further in-vitro and in-vivo studies are necessary to definitively establish the biological profile of Benzamide, 4-nitro-N-(phenylmethoxy)-.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O4 B10941278 Benzamide, 4-nitro-N-(phenylmethoxy)- CAS No. 1613-80-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1613-80-5

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

4-nitro-N-phenylmethoxybenzamide

InChI

InChI=1S/C14H12N2O4/c17-14(12-6-8-13(9-7-12)16(18)19)15-20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,17)

InChI Key

IGYAERYHRSHDTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies for Benzamide, 4 Nitro N Phenylmethoxy and Analogues

Established Synthetic Routes to N-(Benzyloxy)-4-nitrobenzamide

The formation of N-(Benzyloxy)-4-nitrobenzamide, also known as Benzamide (B126), 4-nitro-N-(phenylmethoxy)-, typically involves the creation of an amide bond between a 4-nitrobenzoyl derivative and an O-benzylhydroxylamine derivative.

Nitration and Acylation Strategies

A primary route to synthesizing the target compound involves the use of a pre-nitrated aromatic ring followed by an acylation step. The synthesis can be logically approached by reacting 4-nitrobenzoyl chloride with O-benzylhydroxylamine. This method, an example of the Schotten-Baumann reaction, is a facile and rapid way to form amide bonds from amines and acyl chlorides. mdpi.com The reaction is often carried out in a solvent like dichloromethane in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. mdpi.com

Alternatively, one could envision a strategy starting with a non-nitrated benzoyl derivative, performing the acylation, and then introducing the nitro group onto the aromatic ring. However, the former method, starting with 4-nitrobenzoyl chloride, is generally more direct and common for this specific target molecule.

Amide Bond Formation Techniques

The crucial step in the synthesis is the formation of the amide bond. The most prevalent technique is the reaction between an activated carboxylic acid derivative and an amine (or hydroxylamine derivative). luxembourg-bio.com

Acid Halide Method : As mentioned, the reaction of 4-nitrobenzoyl chloride with O-benzylhydroxylamine is a highly effective method. mdpi.com The carboxylic acid is activated by converting its hydroxyl group into a better leaving group (a halide), facilitating nucleophilic attack by the amine nitrogen.

Coupling Reagents : Another common approach involves the direct coupling of 4-nitrobenzoic acid with O-benzylhydroxylamine using a coupling reagent. Reagents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the amine. luxembourg-bio.com This approach avoids the need to synthesize the acid chloride separately.

The general reaction scheme for the synthesis via the acid chloride method is presented below:

Reactant 1Reactant 2Key ConditionsProduct
4-Nitrobenzoyl chlorideO-BenzylhydroxylamineBase (e.g., Triethylamine), DichloromethaneBenzamide, 4-nitro-N-(phenylmethoxy)-

Advanced Synthetic Approaches and Reaction Mechanisms

While direct acylation is standard for the title compound, advanced methodologies used for synthesizing benzamide analogues offer insights into the broader chemical landscape. These methods include catalytic C-H functionalization and cycloaddition reactions.

Catalytic Methylation Reactions of Benzamides

Catalytic methylation represents an advanced strategy for modifying benzamide structures. While not a direct synthesis of the title compound, these reactions are crucial for creating analogues. Palladium-catalyzed reactions, for instance, have been developed for the ortho-methylation of N-aryl amides. nih.gov One such method involves the denitrogenative cross-coupling of organic-chemistry.orgacs.orgresearchgate.net-benzotriazin-4(3H)-ones with organoaluminum reagents like DABAL-Me₃ in the presence of a Pd(OAc)₂/XantPhos catalyst. nih.gov

Other approaches utilize different transition metals. Iridium-catalyzed methods can achieve ortho-C−H methylation of benzoic acids, which are precursors to benzamides. nih.gov Cobalt-catalyzed N-methylation of amides using methanol has also been reported, providing a greener alternative for producing N-methylated products. researchgate.net These reactions often proceed through mechanisms involving the formation of metal-hydride species and dehydrogenation of the methylating agent. researchgate.net

Catalyst SystemMethylating AgentSubstrate TypeKey Feature
Palladium (e.g., Pd(OAc)₂/XantPhos)Organoaluminum (e.g., DABAL-Me₃) organic-chemistry.orgacs.orgresearchgate.net-Benzotriazin-4(3H)-onesOrtho-methylation via denitrogenative coupling. nih.gov
IridiumMeBF₃KBenzoic AcidsCarboxylate-directed ortho C−H methylation. nih.gov
Cobalt (in-situ generated)MethanolAmidesN-methylation via a 'Borrowing Hydrogen' principle. researchgate.net

Staudinger Ketene-Imine Cycloaddition for N-Substituted Benzamide Synthesis

The Staudinger cycloaddition is a classic and versatile method for synthesizing β-lactams (cyclic amides), not acyclic benzamides directly, but is a cornerstone of N-substituted amide chemistry. acs.orgacs.org The reaction is a formal [2+2] cycloaddition between a ketene and an imine. acs.orgnih.gov

The mechanism is generally accepted to be a two-step process: acs.orgacs.org

Nucleophilic Attack : The reaction initiates with a nucleophilic attack by the imine nitrogen atom on the central sp-hybridized carbon of the ketene. acs.orgresearchgate.netnih.gov This step forms a zwitterionic intermediate. acs.orgnih.gov

Ring Closure : The zwitterionic intermediate then undergoes a conrotatory electrocyclic ring closure to form the four-membered β-lactam ring. acs.orgnih.gov This step can be viewed as an intramolecular Mannich-type reaction. nih.gov

The stereochemical outcome (cis vs. trans) of the β-lactam is influenced by the geometry of the imine and potential isomerization of the zwitterionic intermediate. acs.orgnih.gov Generally, (E)-imines lead to cis-β-lactams, while (Z)-imines yield trans-β-lactams. acs.org

Heteroatom Rearrangement on Nitrogen (HERON) in N-Alkoxybenzamides

The HERON reaction is a significant transformation observed in N-alkoxybenzamides and related structures where the amide nitrogen is substituted with two electronegative atoms. nih.gov This reaction involves the migration of an oxo-substituent from the amide nitrogen to the carbonyl carbon, coupled with the dissociation of the amide bond. nih.govresearchgate.net

This rearrangement is driven by the unique electronic properties of these "anomeric amides." researchgate.net Substitution at the nitrogen by two heteroatoms leads to a strongly pyramidal nitrogen atom, which reduces the typical amide resonance stabilization. nih.gov This electronic destabilization, along with anomeric effects, facilitates the HERON reaction, leading to the formation of acyl derivatives (like esters) and heteroatom-substituted nitrenes. nih.gov The HERON rearrangement has been observed in various systems, including mutagenic N-acyloxy-N-alkoxybenzamides and N,N'-diacyl-N,N'-dialkoxyhydrazines. researchgate.net

Oxidative Coupling Reactions in Benzamide Synthesis

Oxidative coupling reactions represent a powerful strategy for C-H bond functionalization, enabling the construction of complex molecules from simpler precursors in an atom-economical manner. In the context of benzamide synthesis, these reactions often involve a transition-metal catalyst that facilitates the coupling of a benzamide derivative with another molecule, such as an alkyne or an alkene, through the activation of a C-H bond ortho to the amide directing group.

Rhodium-catalyzed oxidative coupling has been effectively employed for the synthesis of isoquinolones from benzamides and alkynes. snnu.edu.cnnih.govacs.org This transformation proceeds via a chelation-assisted ortho C-H activation of the benzamide. The amide group acts as a directing group, guiding the rhodium catalyst to selectively cleave a C-H bond on the phenyl ring. oup.com The resulting rhodacyclic intermediate then undergoes insertion of an alkyne, followed by reductive elimination to yield the polycyclic amide product. snnu.edu.cnoup.com Both N-alkyl and N-aryl secondary benzamides are effective substrates in these reactions. snnu.edu.cnnih.govacs.org Interestingly, primary benzamides can react with two alkyne units, leading to tricyclic products through a double C-H activation and oxidative coupling process. snnu.edu.cnnih.gov

Another notable application of oxidative coupling is the enantioselective oxidative cyclization of N-allyl benzamides to form oxazolines. chemrxiv.orgnih.govacs.orgacs.org This method utilizes a chiral triazole-substituted iodoarene catalyst to achieve high enantioselectivity. chemrxiv.orgnih.govacs.org The reaction allows for the synthesis of highly enantioenriched 5-oxazolines, which are valuable chiral building blocks. chemrxiv.org The methodology is robust, tolerating a range of substituents on the benzamide and allyl moieties, and has been extended to the synthesis of related N-heterocycles like thiazolines and imidazolines. chemrxiv.org

A plausible mechanism for the rhodium-catalyzed oxidative coupling of a benzamide (where R=H) with an alkyne involves several steps. Initially, a cyclorhodation step occurs involving coordination of the amide's nitrogen atom to a Rh(III) species, which facilitates the regioselective C-H bond cleavage. This is followed by alkyne insertion into the rhodium-carbon bond and subsequent reductive elimination to form the coupled product. oup.com For primary benzamides, the reaction can proceed further with a second C-H activation and alkyne insertion. oup.com

Green Chemistry and Sustainable Synthesis Practices for Benzamide, 4-nitro-N-(phenylmethoxy)- Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. For the synthesis of Benzamide, 4-nitro-N-(phenylmethoxy)- and its derivatives, sustainable practices focus on reducing waste, minimizing energy consumption, and using less hazardous materials. Key strategies include the use of alternative energy sources like ultrasound and the implementation of advanced process technologies such as continuous flow systems.

Ultrasound-Assisted Synthesis of Benzamide Analogues

The application of ultrasound in organic synthesis, known as sonochemistry, offers a powerful tool for accelerating chemical reactions and improving yields under milder conditions. iosrjournals.org The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and mass transfer. iosrjournals.orgsciforum.net

Ultrasound-assisted synthesis is considered a green chemistry approach because it often leads to shorter reaction times, reduced energy consumption, and can decrease the need for harsh solvents and reagents. iosrjournals.orgresearchgate.net This technique has been successfully applied to the synthesis of benzamide analogues, demonstrating significant improvements over conventional methods.

For instance, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives, which share the N-benzyloxy benzamide core with the target compound, has been shown to be significantly more efficient using ultrasonication. sciforum.netnih.govnih.gov Comparison with traditional methods reveals a drastic reduction in reaction time. While conventional stirring at room temperature might require 20–28 hours and refluxing takes 8–10 hours, the ultrasound-assisted method can be completed in just 2 hours, highlighting the efficiency of this green technique. sciforum.net The optimization of these reactions has shown that dimethylformamide (DMF) is an effective solvent and triethylamine acts as a necessary catalyst for the cyclization step. nih.gov

The benefits of sonochemistry are not limited to time and energy savings. The enhanced reaction conditions can also lead to cleaner reactions with fewer by-products, simplifying purification processes. iosrjournals.org The use of environmentally benign solvents, such as water, can further enhance the green credentials of these synthetic protocols. nih.govutrgv.edu

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for a Benzamide Analogue sciforum.netnih.gov

Continuous Flow Protocols for Benzamide Scaffold Preparation

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. researchgate.net In a flow system, reagents are continuously pumped through a reactor, where they mix and react. The precise control over parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions that are often difficult to achieve in batch reactors. acs.org

The synthesis of amides, a cornerstone reaction in medicinal chemistry, has been extensively adapted to continuous flow protocols. These systems can overcome common challenges associated with batch amide synthesis, such as poor solubility, the handling of hazardous reagents, and the generation of significant waste from coupling agents.

Various strategies have been developed for the continuous flow synthesis of amides. One approach involves the use of heterogeneous catalysts packed into the reactor. For example, composite magnetic catalysts containing sulfated titania have been used for the direct amidation of carboxylic acids and amines. mdpi.com This method provides a green and atom-efficient way to form the amide bond, with the added benefit of easy catalyst recycling. Another innovative approach reports a solvent-free continuous flow synthesis of amides and peptides using a mechanochemical screw reactor, achieving high yields in minutes at room temperature. digitellinc.com

The versatility of flow chemistry allows for its integration with other enabling technologies, such as microwave heating or photochemistry, to further enhance reaction efficiency. acs.org Multi-step syntheses, which are often cumbersome in batch, can be streamlined in continuous flow systems, where the output of one reactor is fed directly into the next, minimizing manual handling and purification of intermediates. researchgate.net This approach has been successfully applied to the synthesis of complex active pharmaceutical ingredients. cell.com

Table 2: Examples of Continuous Flow Methodologies for Amide Synthesis

Spectroscopic and Structural Characterization in Research of Benzamide, 4 Nitro N Phenylmethoxy

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the atomic connectivity and functional groups within Benzamide (B126), 4-nitro-N-(phenylmethoxy)-.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For Benzamide, 4-nitro-N-(phenylmethoxy)-, the key vibrational bands would be associated with the amide carbonyl group (C=O), the nitro group (NO₂), and the C-O and aromatic C-H bonds. Based on data from related compounds like 4-nitrobenzamide (B147303) and 4'-nitrobenzanilide, the strong carbonyl stretching vibration is expected in the range of 1640-1680 cm⁻¹. nist.govnist.gov The nitro group typically displays two distinct, strong absorption bands corresponding to asymmetric and symmetric stretching, anticipated near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. muthayammal.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of Benzamide, 4-nitro-N-(phenylmethoxy)-, the protons on the 4-nitrophenyl ring are expected to appear as two distinct doublets in the downfield region (δ 8.0-8.4 ppm) due to the strong electron-withdrawing effect of the nitro group, a pattern seen in compounds like N-(3-chlorophenethyl)-4-nitrobenzamide. mdpi.com The five protons of the phenyl ring on the benzyloxy group would likely appear as a multiplet in the range of δ 7.3-7.5 ppm. A key diagnostic signal would be the singlet for the methylene (B1212753) protons (-O-CH₂-Ph), expected around δ 5.0-5.5 ppm.

The ¹³C NMR spectrum would show distinct signals for all 14 carbon atoms. The amide carbonyl carbon is typically observed around δ 165 ppm. mdpi.com Carbons attached to the nitro group are significantly deshielded, appearing far downfield, while the methylene carbon of the benzyloxy group would provide a characteristic signal around δ 70-80 ppm.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns. The molecular formula of Benzamide, 4-nitro-N-(phenylmethoxy)- is C₁₄H₁₂N₂O₄, corresponding to a monoisotopic mass of approximately 272.08 Da. ontosight.aichemspider.com In an MS experiment, the molecular ion peak [M]⁺ would be expected at m/z 272. Analysis of related structures suggests that common fragmentation pathways would involve cleavage of the amide bond, potentially leading to fragments corresponding to the 4-nitrobenzoyl cation (m/z 150) and the benzyloxy radical or cation. mdpi.com

TechniqueFunctional Group / ProtonsExpected ObservationReference Analog Data
IRAmide (C=O)~1640-1680 cm⁻¹4-Nitrobenzamide nist.gov
IRNitro (NO₂) Asymmetric~1530 cm⁻¹o-Nitrobenzamide muthayammal.in
IRNitro (NO₂) Symmetric~1350 cm⁻¹o-Nitrobenzamide muthayammal.in
¹H NMR4-Nitrophenyl Protonsδ ~8.0-8.4 ppm (2H, d), δ ~8.0-8.4 ppm (2H, d)N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com
¹H NMRBenzyloxy Phenyl Protonsδ ~7.3-7.5 ppm (5H, m)General aromatic region
¹H NMRMethylene (-O-CH₂-Ph)δ ~5.0-5.5 ppm (2H, s)Inferred from structure
¹³C NMRAmide (C=O)δ ~165 ppmN-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com
MSMolecular Ion [M]⁺m/z ~272Calculated from formula ontosight.aichemspider.com

X-ray Crystallography Studies of Benzamide Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. While a specific crystal structure for Benzamide, 4-nitro-N-(phenylmethoxy)- is not publicly documented, extensive crystallographic studies on related benzamide and benzanilide (B160483) derivatives provide a clear picture of the expected molecular geometry and conformation. nih.gov

CompoundCrystal SystemSpace GroupKey Dihedral Angle (between rings)
N-benzyl-4-nitrobenzamideMonoclinicP2₁/cData not specified nih.gov
2-Nitro-N-(4-nitrophenyl)benzamideOrthorhombicP2₁2₁2₁82.32°
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamideMonoclinicP2₁/c4.52°
4-Nitro-N-(3-nitrophenyl)benzamideMonoclinicP2₁26.1°

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid. In the case of Benzamide, 4-nitro-N-(phenylmethoxy)-, the key functional groups—the amide carbonyl, the nitro group, and the aromatic rings—are the primary sites for these interactions.

Unlike primary or secondary benzamides, Benzamide, 4-nitro-N-(phenylmethoxy)- lacks an N-H bond, precluding it from acting as a donor in classical N-H···O hydrogen bonds, which are often the dominant interaction in other amides. mdpi.comresearchgate.net However, the oxygen atoms of the amide carbonyl and the nitro group are excellent hydrogen bond acceptors. Therefore, the crystal packing is likely to be stabilized by a network of weaker C-H···O interactions, where aromatic C-H groups from neighboring molecules interact with these oxygen atoms. nih.gov

Computational and Theoretical Investigations of Benzamide, 4 Nitro N Phenylmethoxy

Quantum Chemical Calculations (e.g., DFT, Molecular Orbital Theory)

Quantum chemical calculations are fundamental in elucidating the molecular structure and properties of a compound from first principles. Methods like Density Functional Theory (DFT) are powerful tools for predicting molecular geometries, vibrational frequencies, and electronic properties. For a molecule like Benzamide (B126), 4-nitro-N-(phenylmethoxy)-, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry to its lowest energy state. This optimized structure is the foundation for all further computational analyses.

Vibrational Frequency Analysis

Following geometric optimization, a vibrational frequency analysis is typically performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. This analysis involves calculating the second derivatives of the energy with respect to the atomic coordinates.

For related nitrobenzamide compounds, theoretical vibrational analyses have been successfully used to assign the observed experimental spectral bands to specific molecular motions, such as:

N-H stretching: The position of this band can indicate the strength of hydrogen bonding.

C=O stretching: The frequency of the carbonyl stretch is sensitive to the electronic environment.

NO₂ stretching: Symmetric and asymmetric stretching modes of the nitro group are characteristic and typically appear as strong bands in the IR spectrum.

Aromatic C-H and C-C stretching: These vibrations are characteristic of the phenyl rings.

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set limitations.

Electronic Structure and Reactivity Descriptors

The electronic properties of Benzamide, 4-nitro-N-(phenylmethoxy)- would be investigated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key descriptor of molecular reactivity and stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. This is crucial for predicting how the molecule might interact with other chemical species.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. These studies are central to drug discovery and design.

Ligand-Target Interaction Prediction

Molecular docking simulations would be used to predict the preferred binding orientation of Benzamide, 4-nitro-N-(phenylmethoxy)- within the active site of a specific biological target. Studies on other nitrobenzamide derivatives have shown their potential to interact with targets like inducible nitric oxide synthase (iNOS) or various microbial enzymes.

The process involves:

Obtaining the 3D structure of the target protein (often from a repository like the Protein Data Bank).

Placing the ligand (Benzamide, 4-nitro-N-(phenylmethoxy)-) into the binding site of the protein.

Using a scoring function to evaluate and rank different binding poses based on their predicted binding affinity.

The results would predict key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the target's active site.

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of binding, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would track the movements of every atom in the system, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein.

Conformational analysis would explore the different spatial arrangements (conformations) of Benzamide, 4-nitro-N-(phenylmethoxy)-. The molecule's flexibility, particularly around its rotatable bonds, determines the range of shapes it can adopt, which is critical for its ability to fit into a protein's binding site. MD simulations can reveal the most stable and frequently occurring conformations of the molecule in a simulated biological environment.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for a class of compounds including Benzamide, 4-nitro-N-(phenylmethoxy)- would require a dataset of structurally similar molecules with experimentally measured biological activities.

The process involves:

Calculating a variety of molecular descriptors (e.g., physicochemical, electronic, topological) for each compound in the series.

Using statistical methods to build a regression model that correlates these descriptors with the observed activity.

For instance, a QSAR study on photosynthetic electron transport inhibitors based on benzamide derivatives identified that the presence of hydroxyl and nitro groups were key determinants of activity. A similar approach could be applied to a series containing Benzamide, 4-nitro-N-(phenylmethoxy)- to identify the structural features crucial for a specific biological effect and to predict the activity of new, unsynthesized analogs. Cheminformatics tools would be essential for managing the chemical data, calculating descriptors, and building the predictive models.

Development of Predictive Models for Biological Activity

The development of predictive models for biological activity, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. These computational models establish a mathematical correlation between the chemical structure of a compound and its biological or biochemical function. archivepp.com For benzamide derivatives, QSAR models serve as an effective tool for predicting the activity of new compounds and guiding the design of novel molecules with enhanced potency. archivepp.comjppres.com

The general methodology for creating these predictive models involves several key steps: building the 3D structures of the molecules, calculating various molecular descriptors (e.g., topological, electronic, steric), dividing the dataset into training and test sets, using statistical methods like genetic function approximation to select the most relevant descriptors, developing mathematical models, and finally, validating these models internally and externally. nih.gov

Various QSAR studies on benzamide analogues have been successfully conducted to predict a range of biological activities. For instance, a 3D-QSAR model was developed for aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors, yielding a model with an excellent correlation coefficient (r² = 0.99) and significant predictive power (q² = 0.85). researchgate.net This study suggested that hydrophobic characteristics are crucial for HDAC inhibitory activity. researchgate.net Another study on three-substituted benzamide derivatives as FtsZ inhibitors resulted in a statistically significant five-featured pharmacophore model and a 3D-QSAR model with a good correlation coefficient (R² = 0.8319). nih.gov

These models are not only predictive but also provide mechanistic insights. For example, a QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide derivatives as antiulcer agents indicated that an increase in certain descriptors (Log D, Shadow_XZ) and a reduction in others (Shadow_Z length) could lead to greater inhibition of the H+/K+-ATPase enzyme. igi-global.com The success of these models demonstrates their utility in screening and ranking compounds for both desired bioactivity and potential adverse events, thereby accelerating the drug discovery process. youtube.com

Table 1: Statistical Parameters of Selected QSAR Models for Benzamide Derivatives

Model/Compound Series Target/Activity Statistical Parameters Reference
Aminophenyl Benzamide Derivatives HDAC Inhibition r² = 0.99, q² = 0.85, F = 631.80 researchgate.net
Three-substituted Benzamide Analogues FtsZ Inhibition R² = 0.8319, Q² = 0.6213, F = 103.9 nih.gov
Benzylidene Hydrazine Benzamides Anticancer (A459 cell line) R² = 0.849, Q² = 0.61, F = 13.096 jppres.com
N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamides Antiulcer (H+/K+-ATPase inhibition) r² = 0.84, r²pred = 0.88 igi-global.com

Scaffold Hopping Strategies and Library Design in Benzamide Research

Scaffold hopping is a crucial strategy in medicinal chemistry aimed at discovering structurally novel compounds by modifying the central core structure (the scaffold) of a known active compound. uniroma1.itnih.gov This approach is used to identify new chemotypes that may possess improved properties such as enhanced affinity, better selectivity, improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or to secure novel intellectual property. uniroma1.itbhsai.org The underlying assumption is that different molecular architectures can achieve the same biological effect by presenting essential interaction features in a similar spatial arrangement. uniroma1.it

In the context of benzamide research, scaffold hopping can be categorized into several approaches, including heterocycle replacements, ring opening or closure, and topology-based hopping. nih.govbhsai.org For example, a flexible peptide backbone in a biologically active compound might be replaced with a more rigid benzamide scaffold to improve binding affinity and pharmacokinetic properties. uniroma1.it Conversely, the core benzamide structure itself can be replaced with a bioisosteric core to explore new chemical space. mdpi.com

Complementing scaffold hopping is the strategic design of chemical libraries. A library is a collection of distinct but structurally related compounds. The design of benzamide libraries involves the synthesis of a series of derivatives where different substituents are systematically varied at specific positions on the benzamide scaffold. nih.govnih.gov These libraries are then screened for biological activity, and the resulting data is used to build structure-activity relationships (SAR). For instance, a series of novel N-(phenylcarbamothioyl)benzamide derivatives were designed and synthesized to be screened for anti-inflammatory activity. researchgate.net Similarly, libraries of benzamide-piperazine-sulfonamide hybrids have been created as potential anticancer agents. researchgate.net This systematic approach allows researchers to efficiently explore the chemical space around the benzamide core, leading to the identification of optimized lead compounds. nih.gov

Table 2: Examples of Scaffold Hopping and Library Design Strategies in Benzamide Research

Strategy Description Application in Benzamide Research Reference
Scaffold Hopping Replacing the central core of a lead compound with a bioisosteric or structurally novel core. Discovering novel inhibitors by replacing the benzamide core with other heterocyclic systems while maintaining key pharmacophoric features. nih.govbhsai.org
Ring Opening/Closure Manipulating the flexibility of a molecule by opening or closing ring structures within the scaffold. Modifying a polycyclic benzamide derivative to a more flexible or rigid analog to improve pharmacokinetic properties. nih.govbhsai.org
Combinatorial Library Design Systematically synthesizing a large number of derivatives from a common benzamide scaffold and various building blocks. Creating series of N-substituted benzamides to screen for activities such as antibacterial, anticancer, or enzyme inhibition. nih.govresearchgate.netresearchgate.net
Privileged Fragment Merging Combining structural motifs from different known active compounds into a single new molecule. Generating novel benzamide derivatives as glucokinase activators by merging fragments from other known activators. researchgate.net

Nonlinear Optical Properties of Nitrobenzamide Derivatives

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in technologies like optical data storage, signal processing, and frequency conversion. Organic molecules, particularly those with electron donor-acceptor (D-A) systems, can exhibit substantial NLO responses. researchgate.net Nitrobenzamide derivatives, including compounds like Benzamide, 4-nitro-N-(phenylmethoxy)-, are prime candidates for NLO activity.

The NLO properties in these molecules arise from the intramolecular charge transfer (ICT) that occurs between an electron-donating group and an electron-accepting group, connected through a π-conjugated system. researchgate.net In the case of 4-nitrobenzamide (B147303) derivatives, the nitro group (-NO2) is a powerful electron acceptor. mdpi.com The benzamide moiety, including the phenyl ring and amide group, can act as the electron-donating part of the molecule. This D-A structure facilitates the polarization of the molecule under an intense electric field, such as that from a laser, leading to a nonlinear optical response.

Computational studies using methods like Density Functional Theory (DFT) are often employed to predict and understand the NLO properties of such compounds. researchgate.net Key parameters calculated include the first hyperpolarizability (β), which is a measure of the second-order NLO response, and the second hyperpolarizability (γ), related to the third-order response. For example, studies on meta-nitroaniline, a structurally related compound, show that the charge redistribution produced by the donor-acceptor pair leads to significant NLO properties. nih.gov The third-order NLO properties of nitroanilines are substantially increased relative to nitrobenzene, demonstrating the critical role of the amino donor group in enhancing the NLO response. nih.gov The Z-scan technique is a common experimental method used to measure third-order NLO properties, such as the nonlinear absorption coefficient (β) and the nonlinear refractive index (n2). researchgate.net The investigation of nitrobenzamide derivatives is a promising area for the development of new organic NLO materials.

Table 3: NLO Properties of Structurally Related Nitro-Aromatic Compounds

Compound Property Value Method/Conditions Reference
meta-Nitroaniline Third-order NLO properties (γ) 1.2 times that of nitrobenzene Hückel–Agrawal's approximation nih.gov
ortho-Nitroaniline Third-order NLO properties (γ) 1.4 times that of nitrobenzene Hückel–Agrawal's approximation nih.gov
para-Nitroaniline Third-order NLO properties (γ) 2.6 times that of nitrobenzene Hückel–Agrawal's approximation nih.gov
2-MBMZ (Benzimidazole derivative) Third-order susceptibility (χ³) 2.60182 × 10⁻⁵ esu Z-scan technique researchgate.net

Pre Clinical Biological Activity and Mechanistic Insights of Benzamide, 4 Nitro N Phenylmethoxy

Anticancer Potential and Cellular Mechanisms

Enzyme Inhibition in Cancer Pathways:No specific data available.

Further research and publication of experimental results are required to elucidate the potential therapeutic properties of Benzamide (B126), 4-nitro-N-(phenylmethoxy)-.

Molecular Target Identification and Binding Studies

Direct molecular target identification and binding studies for Benzamide, 4-nitro-N-(phenylmethoxy)- are not extensively documented. However, research into analogous nitrobenzamide structures has revealed interactions with several key enzymatic targets. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated as antidiabetic agents. Within this series, compound 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) demonstrated potent inhibitory activity against α-glucosidase and α-amylase, with an efficacy approximately four to six times greater than the standard drug, acarbose. nih.gov Molecular docking simulations suggested that these compounds interact with active site residues of the enzymes through hydrogen bonding, electrostatic, and hydrophobic interactions. nih.gov

In the context of antitubercular research, certain dinitrobenzamides and a nitrofuran have been proposed as inhibitors of decaprenyl-phosphoryl-ribose 2′-epimerase 1 (DprE1), an essential enzyme for the survival of Mycobacterium tuberculosis (Mtb). nih.gov This suggests that the nitrobenzamide scaffold can be tailored to target specific and critical bacterial enzymes. The activity of these compounds is often linked to the nitro group, which can be crucial for binding and mechanism of action. mdpi.com

Table 1: Molecular Targets of Analogous Nitrobenzamide Compounds
Compound ClassIdentified TargetTherapeutic AreaKey FindingsReference
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamidesα-Glucosidase, α-AmylaseAntidiabeticCompound 5o showed 4-6 times more potent inhibition than acarbose. Docking studies confirmed binding to active site residues. nih.gov
DinitrobenzamidesDecaprenyl-phosphoryl-ribose 2′-epimerase 1 (DprE1)AntitubercularProposed as inhibitors of this essential Mtb enzyme based on genetic resistance studies. nih.gov

Modulation of Specific Biological Pathways by Benzamide, 4-nitro-N-(phenylmethoxy)- and Analogues

Investigation of Anti-inflammatory Effects

The benzamide structure is a common feature in molecules investigated for anti-inflammatory properties. The primary mechanism of action for many of these compounds is believed to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

Studies on N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, have demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-α production in mice. nih.gov Furthermore, metoclopramide was shown to inhibit NF-κB activation in HeLa cells. nih.gov This suggests that the anti-inflammatory effects of these benzamides are mediated at the gene transcription level by suppressing the NF-κB pathway. nih.gov Similarly, nitrostyrene (B7858105) derivatives, which also contain a nitro group, have been shown to inhibit TNF-α-induced NF-κB activation by preventing the nuclear translocation of the p65 subunit of NF-κB. nih.gov While direct evidence for Benzamide, 4-nitro-N-(phenylmethoxy)- is lacking, its structure is consistent with compounds that could potentially modulate this critical inflammatory pathway.

Table 2: Anti-inflammatory Activity of Benzamide Analogues
Compound/ClassBiological EffectProposed MechanismModel SystemReference
MetoclopramideInhibition of TNF-α productionInhibition of NF-κB activationMouse models, HeLa cells nih.gov
3-ChloroprocainamideInhibition of TNF-α productionInhibition of NF-κB pathwayMouse models nih.gov
N-Pyrazolyl BenzamidesHigh percentage of paw edema protection (>70%)General anti-inflammatoryRat models researchgate.net

Exploration of Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.net Overactivity of this enzyme can lead to hyperuricemia and gout, making it an important therapeutic target. researchgate.net

Recent research has identified 4-(isopentyloxy)-3-nitrobenzamide derivatives as a potent class of XO inhibitors. nih.gov Through systematic structure-activity relationship studies, an optimized compound, 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide (6k) , was developed. This compound displayed exceptional potency against XO in vitro, with a half-maximal inhibitory concentration (IC₅₀) of 0.13 μM. nih.gov This represents a significant 24-fold improvement in activity compared to the initial lead compound. Molecular modeling studies indicated that compound 6k forms strong interactions with key amino acid residues within the enzyme's active site. nih.gov Given the structural similarity, it is plausible that Benzamide, 4-nitro-N-(phenylmethoxy)- could also exhibit inhibitory activity against xanthine oxidase.

Table 3: Xanthine Oxidase Inhibition by a 4-Nitrobenzamide (B147303) Analogue
CompoundIC₅₀ (μM)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)Key Structural FeaturesReference
4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide (6k) 0.130.413.734-isopentyloxy and 3-nitrobenzamide (B147352) core with N-pyrazolyl substitution nih.gov

Studies on Endoplasmic Reticulum Stress Mitigation

Endoplasmic reticulum (ER) stress, caused by the accumulation of misfolded proteins, is implicated in the pathology of various diseases, including diabetes, by promoting cell dysfunction and death. nih.govfigshare.com Through cell-based high-throughput screening, benzamide derivatives have been identified as a novel class of agents capable of protecting cells against ER stress. nih.govmpu.edu.mo

Subsequent structure-activity relationship optimization led to the discovery of a 3-(N-piperidinyl)methylbenzamide derivative (13d) that markedly protects pancreatic β-cells from ER stress-induced death, with a half-maximal effective concentration (EC₅₀) of 0.032 μM. figshare.comacs.org Mechanistic studies revealed that this compound alleviates ER stress by suppressing the activation of all three primary branches of the unfolded protein response (UPR)—the IRE1α, PERK, and ATF6 pathways. nih.govacs.org This demonstrates the potential of the benzamide scaffold to serve as a basis for developing cytoprotective agents that mitigate ER stress.

Antitubercular Activity Research

Nitro-containing compounds, including various nitrobenzamides, have emerged as an important class of agents in the search for new treatments for tuberculosis. nih.gov Many of these compounds are prodrugs that require reductive activation by mycobacterial-specific enzymes to exert their effect. nih.govresearchgate.net

One proposed mechanism for some nitroaromatic antituberculars is the inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. nih.govmdpi.com Another mechanism involves activation by the deazaflavin-dependent nitroreductase (Ddn), which is part of the F₄₂₀ cofactor machinery in Mtb. This activation can lead to the release of reactive nitrogen species, such as nitric oxide, which are toxic to the bacterium. nih.govresearchgate.net However, a challenge in the development of these compounds is the potential for resistance. For example, overexpression of another nitroreductase, NfnB, can inactivate the nitro compounds by reducing the nitro group to a non-toxic amino group. nih.govmdpi.com Studies on N-alkyl nitrobenzamides indicate that the presence and position of the nitro group on the benzamide ring are critical for activity. mdpi.com

Table 4: Antitubercular Activity of Related Nitro-Compounds
Compound ClassProposed Mechanism of ActionActivation/Resistance MechanismReference
DinitrobenzamidesInhibition of DprE1Resistance can arise from mutations in dprE1. nih.gov
5-NitrothiophenesRelease of nitric oxideActivated by F₄₂₀-dependent nitroreductase (Ddn). researchgate.net
N-Alkyl NitrobenzamidesInhibition of DprE1 (hypothesized)Overexpression of nitroreductase NfnB can cause inactivation and resistance. mdpi.com

Research on Anticonvulsant Properties

The benzamide scaffold is a well-established pharmacophore in the development of anticonvulsant drugs. Research into a series of 4-nitro-N-phenylbenzamides has identified several compounds with significant efficacy in the maximal electroshock-induced seizure (MES) test, a standard preclinical model for generalized tonic-clonic seizures. nih.gov

Notably, N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide were particularly effective. The latter compound was also active against seizures induced by pentylenetetrazole and, in oral administration to rats, was found to be three times more active in the MES test than the established antiepileptic drug phenytoin. nih.gov The effectiveness of these compounds is quantified by their median effective dose (ED₅₀), median toxic dose (TD₅₀), and the resulting protective index (PI = TD₅₀/ED₅₀), where a higher PI indicates a better safety margin. nih.gov These findings highlight the potential of the 4-nitrobenzamide core structure as a foundation for developing novel anticonvulsant agents. nih.gov

Table 5: Anticonvulsant Activity of 4-Nitro-N-phenylbenzamide Analogues in Mice (Intraperitoneal Administration)
CompoundED₅₀ (μmol/kg)TD₅₀ (μmol/kg)Protective Index (PI)Reference
N-(2,6-dimethylphenyl)-4-nitrobenzamide 31.8166.95.2 nih.gov
N-(2-chloro-6-methylphenyl)-4-nitrobenzamide 90.3106811.8 nih.gov

Structure-Activity Relationship (SAR) Analysis for Benzamide, 4-nitro-N-(phenylmethoxy)-

The biological activity of Benzamide, 4-nitro-N-(phenylmethoxy)- is significantly modulated by the electronic and steric properties of its two key moieties: the nitro group and the phenylmethoxy group.

The nitro group (NO₂) at the para-position of the benzamide ring is a strong electron-withdrawing group. nih.gov This property profoundly influences the molecule's electronic distribution, polarity, and potential for intermolecular interactions. nih.govmdpi.com The electron-withdrawing nature of the nitro group can enhance interactions with nucleophilic sites within biological targets like protein enzymes. nih.gov In many contexts, the nitro group is considered a "pharmacophore," a molecular feature essential for a specific pharmacological activity. mdpi.com For instance, the antimicrobial activity of many nitro-containing compounds is attributed to the reduction of the nitro group within target cells, producing toxic reactive intermediates that can damage cellular macromolecules like DNA. nih.gov However, it can also be a "toxicophore," as these same reactive intermediates can lead to toxicity. mdpi.com The presence and position of the nitro group are known to be critical determinants of the biological effects in various classes of compounds. nih.gov

The N-phenylmethoxy (benzyloxy) moiety is another critical determinant of the compound's activity. This group provides a flexible, lipophilic character to the molecule, which can be crucial for crossing biological membranes and for specific interactions within protein binding pockets. In a series of novel benzyloxy benzamide derivatives developed as neuroprotective agents, this moiety was integral to their ability to disrupt the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a key target in ischemic stroke. nih.gov The benzyloxy group, in this context, positions the molecule correctly to interfere with this interaction, highlighting its importance for defining the compound's mechanism of action and therapeutic potential. nih.gov

Modifications to the core structure of Benzamide, 4-nitro-N-(phenylmethoxy)- and related analogs have been explored to probe the SAR and optimize activity. Changes to both the nitro-substituted benzoyl ring and the phenylmethoxy group can lead to significant shifts in pharmacological profiles.

Studies on related structures provide insight into how modifications could impact activity. For instance, in the context of bioreductive drugs, where the 4-nitrobenzyl group acts as a trigger, modifications to the benzyl (B1604629) ring have been shown to alter the kinetics of drug release. rsc.orgresearchgate.net Specifically, the addition of electron-donating substituents to the benzyl ring of 4-nitrobenzyl carbamates was found to accelerate the fragmentation of the molecule following the reduction of the nitro group. rsc.orgresearchgate.net This suggests that modifying the phenyl ring of the phenylmethoxy moiety in "Benzamide, 4-nitro-N-(phenylmethoxy)-" could similarly tune its reactivity and biological action, particularly in scenarios involving nitro-reduction.

Conversely, in some chemical contexts, the presence of a nitro group can be detrimental to certain synthetic reactions, indicating its strong electronic influence can have complex effects. acs.orgacs.org In the development of neuroprotective benzyloxy benzamide derivatives, modifications focused on the benzyloxy portion and the benzamide ring, leading to compounds with improved potency and drug-like properties for treating ischemic stroke. nih.gov

The following interactive table summarizes findings from studies on related benzamide structures, illustrating the impact of various substituent modifications.

Parent StructureSubstituent ModificationObserved Impact on Pharmacological ProfileReference
4-Nitrobenzyl CarbamateAddition of α-methyl group to the benzyl portionAccelerated fragmentation (release of active agent) following nitro-reduction. Half-life decreased from 16 min to 9.5 min. rsc.orgresearchgate.net
4-Nitrobenzyl CarbamateAddition of electron-donating groups to the benzyl ringIncreased the rate of fragmentation, presumably by stabilizing the developing positive charge on the benzylic carbon during the reaction. rsc.orgresearchgate.net
Benzyloxy Benzamide Derivative (PSD95-nNOS Inhibitor)Systematic modifications of the benzyloxy and benzamide moietiesLed to the discovery of an optimized compound with significantly improved neuroprotective activity and favorable pharmacokinetic properties. nih.gov
N-AlkoxybenzamideAryl nitro substitutionFound to have a detrimental effect on the efficiency of certain Palladium(II)-catalyzed C-H activation reactions during synthesis. acs.orgacs.org

Based on the SAR analysis of "Benzamide, 4-nitro-N-(phenylmethoxy)-" and its analogs, several rational design principles can be formulated to guide the development of derivatives with enhanced biological potency and specificity.

Modulation of the Phenylmethoxy Ring for Kinetic Control : For applications where the bioactivity depends on the reduction of the 4-nitro group, the phenyl ring of the phenylmethoxy moiety can be strategically substituted. Introducing electron-donating groups is predicted to stabilize intermediates formed during enzymatic reduction and subsequent electronic rearrangements, potentially leading to faster activation or release of an active component. rsc.orgresearchgate.net This principle is directly derived from studies on 4-nitrobenzyl triggers in bioreductive prodrugs. rsc.orgresearchgate.net

Optimization of the Benzyloxy Moiety for Target-Specific Interactions : The benzyloxy group is a key pharmacophoric element for binding to specific protein targets. nih.gov Rational design should focus on optimizing its size, conformation, and lipophilicity to maximize affinity and selectivity for the intended biological target. As seen in the design of PSD95-nNOS inhibitors, subtle changes to this part of the molecule can lead to significant gains in neuroprotective activity. nih.gov

Bioisosteric Replacement of the Nitro Group : While the nitro group is often crucial for activity, it can also be associated with toxicity. mdpi.com A key design strategy involves its bioisosteric replacement with other electron-withdrawing groups (e.g., cyano, sulfone) to retain the desired electronic properties while potentially mitigating off-target effects or improving the metabolic profile. The goal is to preserve the necessary interactions with the target protein while reducing the potential for forming reactive metabolites.

Future Directions and Emerging Research Avenues for Benzamide, 4 Nitro N Phenylmethoxy

Exploration of Novel Synthetic Pathways for N-Alkoxybenzamides

The synthesis of N-alkoxybenzamides, including Benzamide (B126), 4-nitro-N-(phenylmethoxy)-, is a key area for future research, aiming to develop more efficient, versatile, and environmentally friendly methods. Traditional methods for amide bond formation often involve reacting an activated carboxylic acid with an amine. nih.gov For instance, the synthesis of benzamide derivatives can be achieved by the chlorination of benzoic acids followed by amidation. nih.gov A common route to 4-nitrobenzamide (B147303) involves the condensation of 4-nitrobenzoic acid with ammonia. google.com Another approach involves heating 4-nitrobenzoic acid with thionyl chloride to form the acid chloride, which then reacts with ammonia. google.com

Future explorations could focus on developing novel catalytic systems and one-pot procedures. For example, a sequential process utilizing readily available and stable Weinreb amides (N-methoxy-N-methylamides) has been developed for the synthesis of β-aminoketones, demonstrating the utility of N-alkoxyamides in complex molecule synthesis. organic-chemistry.org This method involves a nucleophilic substitution followed by a Michael-type reaction. organic-chemistry.org The versatility of this process, accommodating various amides and nucleophiles, suggests its potential for adaptation to synthesize a broader range of N-alkoxybenzamides with high yields and short reaction times. organic-chemistry.org

Further research into green chemistry approaches is also a promising direction. This could involve the use of cost-effective and environmentally benign catalysts, such as bentonite (B74815) clay, which has been used in the synthesis of other nitrogen-containing heterocycles like quinoxalines. nih.gov The development of solvent-free or aqueous media reactions, such as the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide in water, represents another sustainable approach. researchgate.net

Synthetic ApproachDescriptionPotential Advantages
Weinreb Amide Chemistry Sequential nucleophilic substitution and Michael-type reactions using N-methoxyamides. organic-chemistry.orgHigh yields, mild reaction conditions, versatility. organic-chemistry.org
Green Catalysis Utilization of eco-friendly catalysts like bentonite clay. nih.govCost-effective, environmentally friendly. nih.gov
Aqueous Synthesis Performing reactions in water as a solvent. researchgate.netSustainable, reduced use of organic solvents. researchgate.net
One-Pot Reactions Combining multiple reaction steps into a single procedure. nih.govIncreased efficiency, reduced waste.

Advanced Computational Approaches in Benzamide Drug Discovery

Computational methods are integral to modern drug discovery, offering powerful tools to predict molecular properties, identify potential drug candidates, and optimize lead compounds. nih.govemanresearch.org For a molecule like Benzamide, 4-nitro-N-(phenylmethoxy)-, these approaches can significantly accelerate its development for potential therapeutic applications. Computational drug discovery is broadly categorized into structure-based and ligand-based methods. nih.govemanresearch.org

Structure-based drug design (SBDD) is employed when the 3D structure of the biological target is known. emanresearch.org Techniques like molecular docking can predict the binding mode and affinity of benzamide derivatives to their target proteins. frontiersin.org For instance, molecular docking has been used to study the interaction of benzamide derivatives with enzymes like α-glucosidase and α-amylase in the context of antidiabetic agents. nih.gov Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the ligand-protein complex, providing insights into the stability of binding. nih.gov

Ligand-based drug design (LBDD) is utilized when the structure of the target is unknown. emanresearch.org This approach relies on the knowledge of other molecules that bind to the target. Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of benzamide derivatives and their biological activity, guiding the design of more potent analogs. sci-hub.se Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can be used to screen virtual libraries for new hits. emanresearch.org

Future research could involve the application of artificial intelligence and machine learning to develop predictive models for the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of Benzamide, 4-nitro-N-(phenylmethoxy)- and its analogs. nih.gov These computational tools can help in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic and safety profiles. nih.gov

Computational TechniqueApplication in Benzamide Research
Molecular Docking Predicting binding modes and affinities to biological targets. frontiersin.orgnih.gov
Molecular Dynamics (MD) Simulations Studying the stability and dynamics of ligand-protein complexes. nih.gov
QSAR Correlating chemical structure with biological activity to guide optimization. sci-hub.se
Pharmacophore Modeling Identifying key structural features for activity and virtual screening. emanresearch.org
ADMET Prediction In silico evaluation of pharmacokinetic and toxicity properties. nih.gov

Identification of New Biological Targets and Therapeutic Applications for Benzamide, 4-nitro-N-(phenylmethoxy)-

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects. ontosight.airesearchgate.net The specific structural features of Benzamide, 4-nitro-N-(phenylmethoxy)-, such as the nitro group and the benzyloxy moiety, may confer unique pharmacological properties. ontosight.aiontosight.ai

A significant area of future research is the identification of novel biological targets for this compound. Benzamide derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov Other research has explored benzoxazole-benzamide derivatives as inhibitors of the COX-2 enzyme, relevant for anti-inflammatory applications. researchgate.net Furthermore, some benzamide-chalcone hybrids have been studied as potential inhibitors of c-Met kinase and COX-2, both of which are significant in tumor progression. researchgate.net A novel series of benzoxazole-benzamide conjugates were designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), another key target in oncology. researchgate.net

The presence of the nitro group is also noteworthy, as this functional group is found in numerous drugs and can be crucial for their biological activity. mdpi.commdpi.com Nitro-containing compounds have demonstrated antimicrobial, antiparasitic, anti-inflammatory, and anticancer properties. mdpi.commdpi.com The nitro group can undergo metabolic reduction to form reactive intermediates that contribute to the pharmacological effect. mdpi.com

Future research should involve comprehensive biological screening of Benzamide, 4-nitro-N-(phenylmethoxy)- against a panel of kinases, proteases, and other enzymes implicated in various diseases. This could lead to the discovery of novel therapeutic applications for this compound.

Potential Biological Target ClassExamples of Benzamide ActivityPotential Therapeutic Area
Kinases Inhibition of c-Met and VEGFR-2. researchgate.netresearchgate.netCancer
Epigenetic Enzymes Inhibition of Histone Deacetylases (HDACs). nih.govCancer
Inflammatory Enzymes Inhibition of Cyclooxygenase-2 (COX-2). researchgate.netInflammation
Microbial Targets Broad antimicrobial and antifungal activity. researchgate.netnanobioletters.comInfectious Diseases

Development of Benzamide-Based Scaffolds for Chemical Biology

Chemical biology utilizes small molecules to study and manipulate biological systems. Benzamide-based scaffolds, due to their versatile chemistry and diverse biological activities, are excellent starting points for the development of chemical probes and other tools for chemical biology research.

One emerging area is the use of benzamide derivatives in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Recently, novel benzamide-type binders for the Cereblon (CRBN) E3 ligase have been discovered, which could be incorporated into PROTACs to target disease-causing proteins for degradation. nih.gov This opens up the possibility of developing PROTACs based on the Benzamide, 4-nitro-N-(phenylmethoxy)- scaffold.

Furthermore, benzamide derivatives can be functionalized with fluorescent tags or other reporter groups to create chemical probes for imaging and studying biological processes. The inherent properties of some benzamide structures, such as the potential for fluorescence in derivatives like 4-nitro-N-(9H-xanthen-9-yl)benzamide, could be harnessed for biomedical imaging and diagnostics. ontosight.ai

The development of benzamide-based libraries through combinatorial chemistry could also yield a diverse set of molecules for high-throughput screening against various biological targets, facilitating the discovery of new probes and drug leads. The ease of synthesis and stability of benzamide compounds make them well-suited for such applications. researchgate.net

Applications of Benzamide Derivatives in Materials Science

Beyond their biological applications, benzamide derivatives also have potential uses in materials science. The amide bond is known for its stability and ability to form hydrogen bonds, which can influence the bulk properties of materials. researchgate.net

One potential application is in the development of novel polymers. Benzamides can be incorporated into polymer backbones to create materials with specific thermal, mechanical, and optical properties. researchgate.net The rigid aromatic rings of the benzamide structure can enhance the thermal stability and mechanical strength of polymers.

Another area of interest is the use of benzamide derivatives as corrosion inhibitors for metals. Research has shown that benzamide can effectively inhibit the corrosion of mild steel in acidic environments. scielo.org.za The inhibitor molecules adsorb onto the metal surface, forming a protective layer that prevents corrosive reactions. scielo.org.za The efficiency of inhibition often increases with the concentration of the benzamide derivative. scielo.org.za Future studies could explore the effectiveness of Benzamide, 4-nitro-N-(phenylmethoxy)- and related compounds as corrosion inhibitors for various metals and alloys under different conditions.

Application AreaDescription
Polymer Chemistry Incorporation of benzamide units into polymer chains to enhance material properties. researchgate.net
Corrosion Inhibition Use of benzamide derivatives to protect metals from corrosion in aggressive environments. scielo.org.za

Q & A

Q. What are the established synthetic routes for 4-nitro-N-(phenylmethoxy)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Nitration of benzamide derivatives or functionalization of aniline precursors. For example, 4-nitroaniline can serve as a starting material.
  • Step 2 : Protection of the amine group using a phenylmethoxy moiety via nucleophilic substitution (e.g., using benzyl bromide under basic conditions).
  • Step 3 : Acylation with benzoyl chloride or derivatives to form the benzamide backbone. Key factors affecting yield include temperature control (e.g., maintaining 0–5°C during nitration to avoid side reactions), solvent choice (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 4-nitro-N-(phenylmethoxy)benzamide?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify functional groups (e.g., nitro, phenylmethoxy) and confirm substitution patterns.
  • X-ray Diffraction (XRD) : Resolve crystal structure and confirm stereochemistry. SHELX software is widely used for refinement .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% is standard for research-grade compounds).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for accurate mass determination) .

Q. How do the nitro and phenylmethoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • The nitro group is a strong electron-withdrawing group, activating the benzene ring for electrophilic substitution at the meta position and deactivating it at the para position.
  • The phenylmethoxy group acts as an electron donor via resonance, increasing electron density at the oxygen-attached carbon, making it susceptible to cleavage under acidic or reductive conditions. Reactivity can be modulated by adjusting pH or using catalysts like palladium for selective deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 4-nitro-N-(phenylmethoxy)benzamide derivatives?

  • Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing nitro with fluoro groups) and compare bioactivity. For example, 4-nitro-N-(phenylcarbamothioyl)benzamide showed seizure inhibition, but substituent positioning drastically alters efficacy .
  • Purity Validation : Use HPLC-MS to rule out impurities as confounding factors.
  • Assay Reproducibility : Replicate experiments across multiple cell lines or animal models to assess consistency .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Molecular Docking : Software like AutoDock Vina models binding affinities to targets (e.g., kinase enzymes). The nitro group’s electron-withdrawing nature may enhance hydrogen bonding with active sites.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive regions. For example, the phenylmethoxy group’s electron-rich oxygen may participate in π-π stacking .

Q. How can reaction optimization address conflicting data in scaling up synthesis?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For instance, higher temperatures may accelerate acylation but risk nitro group reduction.
  • In Situ Monitoring : Techniques like FT-IR track intermediate formation and adjust conditions dynamically.
  • Statistical Modeling : Multivariate analysis identifies critical parameters (e.g., solvent polarity has a 70% impact on yield) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.